molecular formula C16H19NO4 B2419173 N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE CAS No. 1421490-71-2

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE

Cat. No.: B2419173
CAS No.: 1421490-71-2
M. Wt: 289.331
InChI Key: PQRZFIVNUFLPCI-UHFFFAOYSA-N
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Description

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE is an organic compound that features a furan ring, a hydroxypropyl group, and an o-tolyloxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE typically involves the following steps:

    Formation of the furan-2-yl-3-hydroxypropyl intermediate: This can be achieved by reacting furan-2-carbaldehyde with a suitable reagent such as a Grignard reagent or an organolithium compound to introduce the hydroxypropyl group.

    Coupling with o-tolyloxyacetamide: The intermediate is then coupled with o-tolyloxyacetamide under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: The o-tolyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a tetrahydrofuran derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(p-tolyloxy)acetamide: Similar structure but with a p-tolyloxy group instead of an o-tolyloxy group.

    N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(m-tolyloxy)acetamide: Similar structure but with an m-tolyloxy group instead of an o-tolyloxy group.

Uniqueness

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE is unique due to the specific positioning of the o-tolyloxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets and distinct properties compared to its p-tolyloxy and m-tolyloxy counterparts.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-12-5-2-3-6-14(12)21-11-16(19)17-9-8-13(18)15-7-4-10-20-15/h2-7,10,13,18H,8-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRZFIVNUFLPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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